3-(Trifluoromethyl)quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative. The presence of the trifluoromethyl group (-CF3) and the carboxylic acid group (-COOH) in its structure imparts unique chemical and physical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)quinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(Trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the quinoline ring, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin. They share the quinoline core structure but differ in the substituents attached to the ring.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene and trifluoromethylpyridine also contain the trifluoromethyl group but have different core structures.
Uniqueness
3-(Trifluoromethyl)quinoline-6-carboxylic acid is unique due to the combination of the quinoline ring and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C11H6F3NO2 |
---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-7-3-6(10(16)17)1-2-9(7)15-5-8/h1-5H,(H,16,17) |
InChI Key |
GWXMYACIZNRJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.